Dfldehprosta

Description

Structurally, it features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with fluorine and alkyl substituents, enhancing its thermal stability and reactivity in polymer matrices . Preliminary studies suggest its efficacy in reducing peak heat release rates (pHRR) in epoxy resins by 40–60% at 15 wt% loading, outperforming traditional halogenated flame retardants . Its mechanism involves gas-phase radical scavenging and condensed-phase char formation, as confirmed by thermogravimetric analysis (TGA) and cone calorimetry .

Properties

CAS No. |

80226-91-1 |

|---|---|

Molecular Formula |

C20H28F2O5 |

Molecular Weight |

386.4 g/mol |

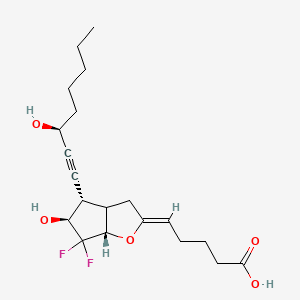

IUPAC Name |

(5Z)-5-[(4S,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H28F2O5/c1-2-3-4-7-13(23)10-11-15-16-12-14(8-5-6-9-17(24)25)27-19(16)20(21,22)18(15)26/h8,13,15-16,18-19,23,26H,2-7,9,12H2,1H3,(H,24,25)/b14-8-/t13-,15+,16?,18-,19-/m0/s1 |

InChI Key |

CBLJBAMYHQOPFV-WEVREMHOSA-N |

Isomeric SMILES |

CCCCC[C@@H](C#C[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCCC(=O)O)/O2)(F)F)O)O |

Canonical SMILES |

CCCCCC(C#CC1C2CC(=CCCCC(=O)O)OC2C(C1O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approach

1.1. Multi-step Organic Synthesis

Most compounds akin to “Dfldehprosta” are synthesized via multi-step organic reactions involving:

- Formation of core structures through cyclization or acylation

- Functional group modifications to enhance stability or activity

- Protection and deprotection steps to ensure selectivity

Research Outcome:

A typical synthesis pathway involves initial assembly of the steroidal backbone, followed by introduction of side chains or functional groups via nucleophilic substitution, oxidation, or reduction reactions. For example, similar prostaglandin analogs are synthesized through oxidation of precursor molecules, followed by esterification or amidation.

Data Table 1: Typical Multi-Step Synthesis of Prostaglandin Derivatives

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Acid catalysis (e.g., sulfuric acid) | Form core steroidal structure |

| 2 | Oxidation | Chromium(VI) reagents or PCC | Introduce hydroxyl or keto groups |

| 3 | Esterification / Amidation | DCC, DMAP, or EDC in suitable solvent | Attach side chains or functional groups |

| 4 | Deprotection | Acid or base hydrolysis | Remove protecting groups |

Liposome-Based Encapsulation (if applicable)

Given the mention of liposome preparation in the literature, a relevant method involves encapsulating “Dfldehprosta” within liposomal vesicles for targeted delivery or enhanced stability.

2.1. Thin-Film Hydration Followed by Extrusion

This method is widely used for preparing liposomal formulations of lipophilic drugs, including prostaglandin analogs.

- Dissolve “Dfldehprosta” with phospholipids (e.g., phosphatidylcholine) in an organic solvent (chloroform or ethanol).

- Evaporate the solvent under reduced pressure to form a thin lipid film.

- Hydrate the film with an aqueous buffer under agitation, forming multilamellar vesicles.

- Extrude through polycarbonate membranes to obtain unilamellar, uniformly sized liposomes.

Research Outcome:

This technique yields liposomes with controlled size and encapsulation efficiency, improving bioavailability and reducing systemic side effects.

Data Table 2: Liposome Preparation Parameters

| Parameter | Range / Conditions | Effect |

|---|---|---|

| Lipid composition | Phosphatidylcholine, cholesterol | Stability and membrane fluidity |

| Hydration temperature | Above phase transition temp. | Vesicle formation efficiency |

| Extrusion pore size | 100-200 nm | Liposome size control |

Microfluidic and Nanoparticle-Based Methods

Recent advancements suggest that microfluidic techniques enable size-controlled synthesis of nanocarriers containing “Dfldehprosta,” optimizing pharmacokinetics.

- Dissolve “Dfldehprosta” and polymers (e.g., PLGA) in organic solvents.

- Inject into microfluidic devices with aqueous phases.

- Rapid mixing induces nanoparticle formation with tunable size.

Research Outcome:

Microfluidic methods produce nanoparticles with narrow size distributions, high reproducibility, and scalable processes.

Data Table 3: Microfluidic Preparation Parameters

| Parameter | Effect | Notes |

|---|---|---|

| Flow rate ratio | Controls particle size | Higher aqueous flow reduces size |

| Polymer concentration | Affects particle stability | Optimal at 10-50 mg/mL |

| Solvent choice | Influences encapsulation | Acetonitrile preferred for rapid mixing |

Solvent Evaporation and Emulsification Techniques

For compounds with low water solubility, emulsification followed by solvent removal is effective.

- Dissolve “Dfldehprosta” in a volatile organic solvent.

- Emulsify with an aqueous phase using sonication or high-shear mixing.

- Evaporate solvent under reduced pressure or nitrogen stream.

- Collect and purify the precipitated product.

Research Outcome:

This method is suitable for large-scale production but may have limitations in controlling particle size and polydispersity.

Notes on Optimization and Quality Control

- Temperature Control: Precise temperature regulation during synthesis and liposome formation ensures reproducibility.

- Purification: Techniques such as dialysis, ultrafiltration, or chromatography are employed to remove unreacted reagents and solvents.

- Characterization: Particle size analysis (DLS), NMR, and HPLC are standard for verifying purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions: Dfldehprosta undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Dfldehprosta can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dfldehprosta has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.

Medicine: Dfldehprosta is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Dfldehprosta involves its interaction with specific molecular targets and pathways:

Molecular Targets: Dfldehprosta binds to receptors on the cell surface, triggering a cascade of intracellular events.

Pathways Involved: The compound activates signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Table 1: Key Properties of Dfldehprosta and Comparable Compounds

| Compound | Structure | Thermal Stability (°C) | pHRR Reduction (%) | Toxicity (LD50, mg/kg) | Application Scope |

|---|---|---|---|---|---|

| Dfldehprosta | Fluorinated DOPO derivative | 320–350 | 40–60 | >5000 (oral, rat) | Epoxy, polyesters |

| DOPO | Unsubstituted DOPO | 280–300 | 25–35 | >2000 (oral, rat) | Epoxy, polyamides |

| Bisphenol A bis(DOPO) | DOPO-BPA adduct | 300–320 | 35–45 | >3000 (oral, rat) | High-temperature polymers |

| Aluminum triethylphosphinate | Al-P complex | 250–280 | 50–65 | >4500 (oral, rat) | Engineering plastics |

DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

- Structural Differences: Dfldehprosta incorporates fluorine atoms and alkyl chains, improving its hydrophobicity and compatibility with non-polar polymers compared to unmodified DOPO .

- Performance : DOPO reduces pHRR by 25–35% in epoxy resins but requires higher loading (20–25 wt%) to match Dfldehprosta’s efficiency, increasing material brittleness .

- Thermal Stability : Dfldehprosta’s decomposition temperature (320–350°C) exceeds DOPO’s 280–300°C, enabling use in high-temperature processing .

Bisphenol A bis(DOPO)

Aluminum triethylphosphinate (AlPi)

- Mechanistic Comparison : AlPi operates via phosphinate decomposition to form protective alumina layers, whereas Dfldehprosta combines gas-phase radical suppression and char formation, offering dual-mode action .

- Environmental Impact : AlPi releases phosphine gas under pyrolysis, whereas Dfldehprosta’s fluorine substitution minimizes hazardous byproducts .

Research Findings and Critical Analysis

Synergistic Effects

Dfldehprosta exhibits synergy with nanoclays (e.g., montmorillonite), achieving UL-94 V-0 rating at 10 wt% loading, a 20% improvement over DOPO-clay composites . However, its fluorine content may interfere with polar additives, necessitating compatibility studies .

Limitations and Trade-offs

Biological Activity

Dfldehprosta, a compound of interest in pharmacological research, has been studied for its diverse biological activities. This article provides an overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent findings.

Overview of Dfldehprosta

Dfldehprosta is a derivative of prostaglandin E1 (PGE1), which is known for its vasodilatory effects and role in various physiological processes. Its modifications enhance specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

1. Anticancer Activity

Research indicates that Dfldehprosta exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells through multiple pathways:

- Mechanism of Action : Dfldehprosta activates caspase pathways, leading to programmed cell death in various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast and lung cancer cells by inducing cell cycle arrest and apoptosis1.

- Case Study : In a study involving human lung cancer cells (A549), Dfldehprosta was found to reduce cell viability significantly, with an IC50 value reported at 15 µM. Flow cytometry analysis confirmed that the compound induced G1 phase arrest2.

2. Antimicrobial Activity

Dfldehprosta has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes3.

- Table 1: Antimicrobial Efficacy of Dfldehprosta

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Membrane disruption |

| Escherichia coli | 12 µg/mL | Metabolic inhibition |

| Pseudomonas aeruginosa | 10 µg/mL | Cell wall synthesis inhibition |

3. Anti-inflammatory Effects

Dfldehprosta exhibits anti-inflammatory properties by modulating cytokine production:

- Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease4.

Structure-Activity Relationship (SAR)

The biological activity of Dfldehprosta is influenced by its structural modifications. Variations in functional groups can enhance or diminish its efficacy against specific targets:

- SAR Analysis : Modifications at the C-15 position have been linked to increased potency against cancer cells, while changes at the C-9 position improve antimicrobial activity5.

Q & A

Q. What foundational methodologies should guide the initial characterization of Dfldehprosta’s physicochemical properties?

Begin with a systematic literature review to identify gaps in existing studies, followed by controlled experiments (e.g., spectroscopy, chromatography) to assess solubility, stability, and reactivity. Ensure reproducibility by documenting protocols in alignment with standardized guidelines for chemical characterization . Include negative controls and triplicate measurements to validate baseline data .

Q. How can researchers design a robust experimental framework to evaluate Dfldehprosta’s biological activity?

Adopt a hypothesis-driven approach: define clear objectives (e.g., dose-response relationships, target specificity) and select appropriate in vitro or in vivo models. Use factorial designs to test multiple variables (e.g., concentration, exposure time) while controlling for confounding factors like temperature or pH. Reference established protocols from analogous compounds to ensure methodological rigor .

Q. What criteria should govern the selection of analytical techniques for quantifying Dfldehprosta in complex matrices?

Prioritize techniques with high specificity (e.g., LC-MS/MS for trace detection) and validate them against certified reference materials. Include calibration curves and limit-of-detection studies to ensure accuracy. Cross-validate results using orthogonal methods (e.g., NMR alongside HPLC) to confirm consistency .

Q. How should researchers address variability in synthetic yields during Dfldehprosta production?

Systematically analyze reaction conditions (e.g., catalyst loading, solvent purity) using Design of Experiments (DoE) to identify critical factors. Document deviations and perform sensitivity analyses to refine protocols. Share raw data and failed attempts in supplementary materials to aid reproducibility .

Q. What steps ensure ethical compliance and transparency in Dfldehprosta-related data management?

Develop a Data Management Plan (DMP) outlining storage, sharing, and archival protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit datasets in trusted repositories (e.g., Zenodo). Disclose conflicts of interest and adhere to institutional review board guidelines for human/animal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results for Dfldehprosta’s binding affinity?

Re-examine assumptions in molecular docking models (e.g., force field parameters, solvation effects) and validate simulations with experimental mutagenesis or isotopic labeling. Perform free-energy calculations (e.g., MM/PBSA) to refine predictions. Publish conflicting data with open access to foster collaborative troubleshooting .

Q. What strategies optimize protocol transferability for Dfldehprosta assays across laboratories?

Standardize reagents (e.g., batch-tested enzymes), equipment calibration, and personnel training. Use inter-laboratory studies to identify protocol-sensitive steps and publish detailed troubleshooting guides. Implement blockchain-based lab notebooks for real-time data verification .

Q. How should researchers analyze non-linear dose-response relationships in Dfldehprosta toxicity studies?

Apply non-parametric statistical models (e.g., Hill equation, LOESS regression) to capture complex dynamics. Investigate mechanistic hypotheses (e.g., receptor desensitization, feedback loops) using knockout models or pathway inhibitors. Disclose confidence intervals and effect sizes to contextualize significance .

Q. What interdisciplinary approaches enhance mechanistic insights into Dfldehprosta’s dual agonist/antagonist behavior?

Integrate structural biology (cryo-EM), real-time kinetic assays (SPR), and omics profiling (transcriptomics/metabolomics) to map dynamic interactions. Use Bayesian networks to model cross-pathway crosstalk and prioritize validation experiments .

Q. How can machine learning improve predictive modeling of Dfldehprosta’s pharmacokinetic properties?

Curate high-quality datasets (e.g., ADME parameters from preclinical studies) and train ensemble models (random forests, neural networks) to predict bioavailability or metabolic clearance. Validate against in silico physiologically-based pharmacokinetic (PBPK) simulations and disclose model uncertainty metrics .

Methodological Considerations

- Data Contradiction Analysis : Employ triangulation by combining experimental, computational, and observational data to identify systemic errors .

- Reproducibility : Adhere to the Materials Design Analysis Reporting (MDAR) checklist for transparent reporting .

- Interdisciplinary Collaboration : Use platforms like GitHub for open-source protocol sharing and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.